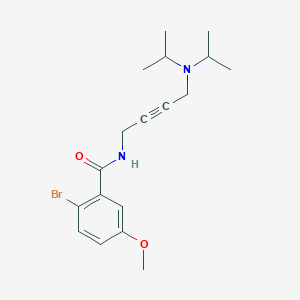
2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C18H25BrN2O2 and its molecular weight is 381.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Potential
A study by Jung et al. (2017) explored the antidiabetic potential of a compound structurally related to 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide, known as SN158. This compound demonstrated effectiveness in activating PPARα/γ, which led to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake. In ob/ob mice, SN158 significantly reduced plasma levels of glucose, triglycerides, and free fatty acids without causing weight gain or hepatomegaly, indicating its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Antioxidant Properties
Li et al. (2012) discovered new nitrogen-containing bromophenols with potent radical scavenging activities. These compounds, derived from the marine red alga Rhodomela confervoides, demonstrated strong DPPH radical scavenging activity and moderate ABTS radical scavenging activity, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
Chemical Analysis and Synthetic Pathways
Abiedalla et al. (2021) conducted a study on the N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, a category of novel psychoactive substances. This research involved the synthesis of these compounds and their gas chromatographic analysis, providing insights into their structural properties and potential applications (Abiedalla et al., 2021).
Bromination Methods
Lee et al. (2002) explored the bromination of activated arenes using Oxone® and sodium bromide, demonstrating the formation of bromoarene. This research contributes to the understanding of bromination techniques, which are crucial in the synthesis of brominated compounds like this compound (Lee et al., 2002).
Gene-Directed Enzyme Prodrug Therapy
Friedlos et al. (1997) investigated nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) for gene-directed enzyme prodrug therapy (GDEPT). This research provides insights into the potential medical applications of benzamide derivatives in cancer treatment (Friedlos et al., 1997).
Eigenschaften
IUPAC Name |
2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c1-13(2)21(14(3)4)11-7-6-10-20-18(22)16-12-15(23-5)8-9-17(16)19/h8-9,12-14H,10-11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFOMMFAZGDQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=C(C=CC(=C1)OC)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
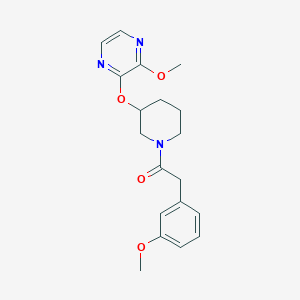

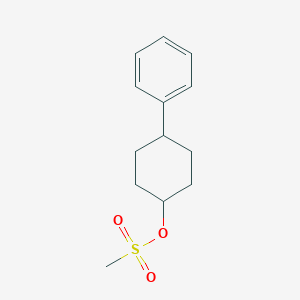



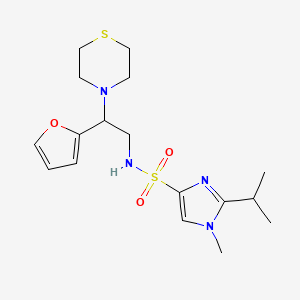
![N-Benzyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917187.png)
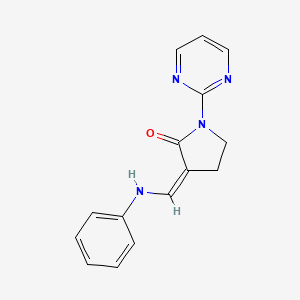
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2917189.png)
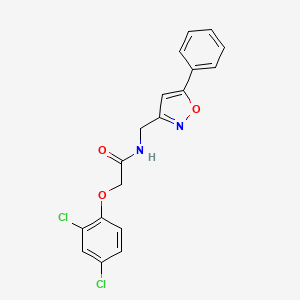
![5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917193.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2917194.png)

